{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}methanamine
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Overview
Description
{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}methanamine is a heterocyclic compound that belongs to the class of triazolopyrimidinesThe molecular formula of this compound is C6H11N5, and it has a molecular weight of 153.19 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with formamide, followed by cyclization to form the triazolopyrimidine core . The reaction is usually carried out under reflux conditions with ethanol as the solvent.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted triazolopyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, {4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}methanamine is used as a building block for the synthesis of more complex molecules. It serves as a precursor for various heterocyclic compounds with potential biological activities .
Biology
In biological research, this compound has been studied for its antimicrobial, antiviral, and anticancer properties. It has shown promising results in inhibiting the growth of certain bacterial and viral strains .
Medicine
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. It has been investigated for its role as a protease inhibitor, particularly in the context of SARS-CoV-2 .
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of {4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}methanamine involves its interaction with specific molecular targets. For instance, as a protease inhibitor, it binds to the active site of the protease enzyme, preventing its activity and thereby inhibiting viral replication . The compound’s structure allows it to form stable complexes with target proteins, disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]pyrazines: These compounds share a similar triazole ring structure but differ in their fused ring systems.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds have a thiadiazine ring fused to the triazole ring, offering different biological activities.
Uniqueness
{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}methanamine is unique due to its specific triazolopyrimidine structure, which imparts distinct biological activities and chemical reactivity. Its ability to act as a protease inhibitor, particularly against SARS-CoV-2, sets it apart from other similar compounds .
Properties
Molecular Formula |
C6H11N5 |
---|---|
Molecular Weight |
153.19 g/mol |
IUPAC Name |
4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylmethanamine |
InChI |
InChI=1S/C6H11N5/c7-3-5-1-2-8-6-9-4-10-11(5)6/h4-5H,1-3,7H2,(H,8,9,10) |
InChI Key |
WZUWXVKKYXDQRK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=NC=NN2C1CN |
Origin of Product |
United States |
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